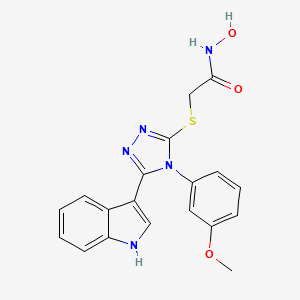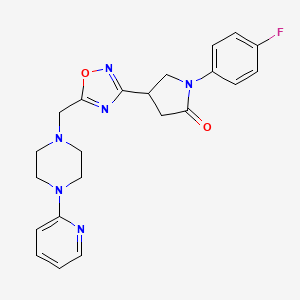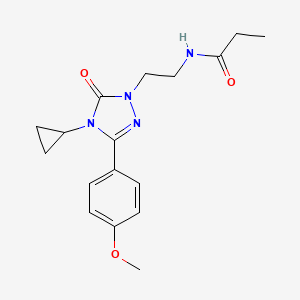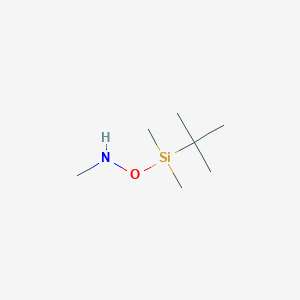![molecular formula C7H11IO B2802656 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2408969-98-0](/img/structure/B2802656.png)
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane, also known as IMOM, is a bicyclic organic compound that contains an iodine atom and a cyclic ether group. It is a synthetic molecule that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The bicyclo[2.1.1]hexane scaffold offers an attractive platform for designing bioactive compounds. Medicinal chemists appreciate sp3-rich and strained bicyclic structures as bioisosteres. By incorporating this motif, researchers can modulate physicochemical properties, enhance solubility, and improve conformational restriction. The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes provides novel building blocks for drug development .
Organic Synthesis
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane serves as a versatile intermediate in organic synthesis. Its unique reactivity allows for functionalization at both the iodomethyl and methyl positions. Researchers have explored diverse transformations, enabling access to sp3-rich chemical space. The modular approach to constructing these bicyclic modules opens up new synthetic possibilities .
Photochemistry and Cycloadditions
The synthesis of bicyclo[2.1.1]hexanes often involves photochemical reactions. For instance, an intramolecular [2 + 2] photocycloaddition has been employed to create the bicyclo[2.1.1]hexane substructure found in solanoeclepin A, a potent natural hatching agent for potato cyst nematodes . Researchers continue to explore efficient and scalable methods for accessing these valuable scaffolds.
Chemical Biology
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane derivatives can serve as chemical probes for biological studies. By attaching specific functional groups, researchers can explore their interactions with biological targets, enzymatic processes, and cellular pathways.
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of bicyclo[211]hexanes, which have been synthesized and characterized as saturated bioisosteres of the ortho-substituted benzene ring . This suggests that the compound might interact with its targets in a similar manner to ortho-substituted benzene derivatives.
Biochemical Pathways
Given its structural similarity to ortho-substituted benzene derivatives, it may affect similar biochemical pathways .
properties
IUPAC Name |
1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c1-5-6-2-7(3-6,4-8)9-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBDFIBAANSXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2)(O1)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)


![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)


![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)
![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)
![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)